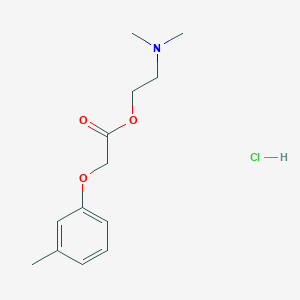
2-(dimethylamino)ethyl (3-methylphenoxy)acetate hydrochloride
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds similar to 2-(dimethylamino)ethyl (3-methylphenoxy)acetate hydrochloride involves multiple steps, including the Whol-Ziegler reaction, Williamson ether synthesis, and esterification processes. For instance, the synthesis of 2-dialkylamino ethyl-[(3-thiophenyl)methoxy] acetate hydrochloride demonstrates a related methodological approach, highlighting the complexity and precision required in synthesizing such compounds (Jiang Jing-ai, 2006).
Molecular Structure Analysis
The molecular structure of similar compounds has been elucidated through single-crystal X-ray diffraction methods, revealing intricate details about their configuration and stereochemistry. For example, the structure determination of methyl (±)-2-((1R,3R)-3-{ 2-[(3S)-1-ethyl-3-hydroxy-2-oxo-2,3-dihydro-1H-3-indolyl]acetyl}-2,2-dimethylcyclobutyl) acetate showcases the complexity of such molecules (F. Makaev et al., 2006).
Chemical Reactions and Properties
The chemical reactivity and properties of this compound-like compounds involve a range of reactions including esterification, cycloadditions, and rearrangements. For instance, reactions of ethyl 3-[(dimethylamino)methylidene]pyruvate with hydrazine monohydrochloride lead to the regioselective synthesis of various heterocycles, demonstrating the versatile chemical reactivity of these compounds (Andrej Hanzlowsky et al., 2003).
Physical Properties Analysis
The physical properties of such compounds, including solubility, melting points, and crystalline structure, are essential for understanding their behavior in different environments and applications. For example, the crystal and molecular structure analysis of similar compounds provides insights into their physical characteristics and potential applications in material science and pharmaceuticals (F. Makaev et al., 2006).
Chemical Properties Analysis
The chemical properties, including acidity, basicity, and reactivity with other chemical agents, play a crucial role in the utility of this compound. The interaction of similar compounds with nucleophiles and electrophiles, as well as their behavior under various chemical conditions, highlights their chemical versatility and potential for further functionalization (Andrej Hanzlowsky et al., 2003).
Applications De Recherche Scientifique
Catalysis and Material Synthesis
Mono- and Bis-tetrazolato Complexes Synthesis
The compound serves as a precursor in the synthesis of mono- and bis-tetrazolato complexes of metals like Ni(II), Pt(II), and Cu(II). These complexes are characterized by their potential for forming 1D chains and 3D frameworks due to extensive hydrogen bonding, showing promise in material science and catalysis (Mukhopadhyay et al., 2009).
Coordination Chemistry
Mixed-Valence Oxovanadium(IV/V) Dinuclear Entities
It is involved in the formation of dinuclear oxophenoxovanadates, showcasing its versatility in coordination chemistry. These entities have been synthesized with varying substituents, demonstrating significant structural diversity and potential applications in magnetic and catalytic properties (Mondal et al., 2005).
Fluorescence Sensing
Fluoroionophores for Metal Ion Detection
Derivatives of this compound have been developed into fluoroionophores, capable of selectively recognizing and binding to metal ions such as Zn+2 and Cd+2. These fluoroionophores exhibit spectral diversity upon interaction with different metal cations, highlighting their application in fluorescence-based metal ion sensing and cellular staining (Hong et al., 2012).
Polymer Science
Dimeric and Trimeric Polymer Model Compounds
The compound is a key ingredient in the synthesis of dimeric and trimeric polymer model compounds, including halogenated variants. These model compounds provide insights into the structure and behavior of more complex polymer systems, contributing to the understanding and development of new polymeric materials (Ninagawa et al., 1974).
Nonlinear Optical Materials
Synthesis and Characterization of Hydrazones
Through the synthesis of specific hydrazones incorporating the compound, research has explored their third-order nonlinear optical properties. These studies suggest potential applications in the development of optical devices, such as optical limiters and switches, owing to the compounds' favorable nonlinear refractive indices and absorption coefficients (Naseema et al., 2010).
Catalytic Applications
Copper Complexes for CO2 Polymerization
Copper complexes derived from this compound have been synthesized and shown to catalyze the copolymerization of CO2 and cyclohexene oxide, producing polycarbonates with controllable molecular weights and high carbonate linkages. This research underscores the potential of these complexes in carbon capture and conversion technologies (Tsai et al., 2014).
Propriétés
IUPAC Name |
2-(dimethylamino)ethyl 2-(3-methylphenoxy)acetate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO3.ClH/c1-11-5-4-6-12(9-11)17-10-13(15)16-8-7-14(2)3;/h4-6,9H,7-8,10H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAINSQZCKPJKLL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCC(=O)OCCN(C)C.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1989-74-8 | |
| Record name | Acetic acid, 2-(3-methylphenoxy)-, 2-(dimethylamino)ethyl ester, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1989-74-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N~2~-[4-chloro-3-(trifluoromethyl)phenyl]-N~1~-(3-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4023953.png)
![2-{[1-(methylsulfonyl)-4-piperidinyl]oxy}-N-(1-phenylethyl)benzamide](/img/structure/B4023964.png)
![5,5'-[(3,4,5-trimethoxyphenyl)methylene]bis[6-hydroxy-2-(methylthio)-4(3H)-pyrimidinone]](/img/structure/B4023975.png)
![N-[(2,2-dimethyltetrahydro-2H-pyran-4-yl)methyl]-3-(2-furyl)-3-phenyl-1-propanamine](/img/structure/B4023987.png)
![methyl 4-{[4-(benzylamino)-2-quinazolinyl]amino}benzoate hydrochloride](/img/structure/B4023992.png)

![2-(1,3-benzodioxol-5-yl)-7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4024009.png)
![5-[4-(4-morpholinyl)benzylidene]-3-phenyl-2,4-imidazolidinedione](/img/structure/B4024010.png)
![methyl 4-(4-{[(4-chlorophenyl)thio]methyl}-5-methyl-2-thienyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B4024011.png)

![N-{3-[(2-chlorobenzyl)(ethyl)amino]-3-oxopropyl}-2-fluorobenzamide](/img/structure/B4024025.png)
![4,4'-{[5-(3-chlorophenyl)-2-furyl]methylene}bis(3-methyl-1H-pyrazol-5-ol)](/img/structure/B4024034.png)
![N~2~-(3-chlorophenyl)-N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(tetrahydro-2-furanylmethyl)glycinamide](/img/structure/B4024046.png)
![4-(5-chloro-2-pyridinyl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B4024051.png)